4-Ethoxy-3-ethylphenylboronic acid
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Overview
Description
4-Ethoxy-3-ethylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and ethyl groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-3-ethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of complex organic compounds from simpler precursors . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that it may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Biochemical Analysis
Biochemical Properties
. Boronic acids are known to interact with various enzymes and proteins, often forming covalent bonds with them. The nature of these interactions can vary, potentially influencing the function of the interacting biomolecules .
Cellular Effects
Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 4-Ethoxy-3-ethylphenylboronic acid in animal models have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3-ethylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-ethoxy-3-ethylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-ethylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Esterification: The boronic acid group can react with alcohols to form boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronate Esters: From esterification reactions.
Scientific Research Applications
4-Ethoxy-3-ethylphenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Employed in the study of enzyme inhibitors and as a probe for biological interactions involving boronic acids.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: The parent compound without ethoxy and ethyl substitutions.
4-Methoxyphenylboronic Acid: Similar structure with a methoxy group instead of an ethoxy group.
3-Ethylphenylboronic Acid: Lacks the ethoxy group but has the ethyl substitution.
Uniqueness
4-Ethoxy-3-ethylphenylboronic acid is unique due to the presence of both ethoxy and ethyl groups on the phenyl ring. These substitutions can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(4-ethoxy-3-ethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h5-7,12-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWDMKYCDBVVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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